molecular formula C18H18N2O4 B4437375 N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4437375
M. Wt: 326.3 g/mol
InChI Key: SYPBGNQKGGSDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as HPP-893, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of cancer and other diseases. HPP-893 is a small molecule inhibitor that targets a specific protein called MTH1, which is involved in preventing DNA damage caused by reactive oxygen species.

Mechanism of Action

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of MTH1, a protein that is involved in preventing DNA damage caused by reactive oxygen species. When MTH1 is inhibited, the accumulation of damaged DNA can lead to cell death in cancer cells, making N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can induce cell death in cancer cells, while having little to no effect on normal cells. In addition, N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the levels of reactive oxygen species in cancer cells, which can contribute to the development and progression of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for MTH1, which allows researchers to target a specific protein involved in cancer development. However, one limitation is that N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be difficult to synthesize and may not be readily available for use in experiments.

Future Directions

There are several future directions for research on N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including investigating its potential use in combination with other cancer therapies, exploring its anti-inflammatory properties for the treatment of inflammatory diseases, and developing more efficient synthesis methods to make it more readily available for use in experiments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential as a cancer therapy.

Scientific Research Applications

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential use in the treatment of various types of cancer, including breast, lung, and pancreatic cancer. In addition, N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-14-8-6-13(7-9-14)20-11-12(10-17(20)22)18(23)19-15-4-2-3-5-16(15)21/h2-9,12,21H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPBGNQKGGSDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-(2-hydroxyphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.